3-Isocyanatopropyltrimethoxysilane

Dental Materials Zirconia Bonding Silane Coupling Agent

3-Isocyanatopropyltrimethoxysilane (CAS 15396-00-6, synonym IPTMS or ICMS) is a bifunctional organosilicon coupling agent possessing a reactive isocyanate group (-NCO) at one terminus and three hydrolyzable methoxysilyl groups (-Si(OCH₃)₃) at the other. With a molecular weight of 205.28 g·mol⁻¹ and a boiling point of 210 °C, this colorless transparent liquid (density 1.08 g·cm⁻³ at 25 °C) is commercially supplied at ≥98 % purity and serves as a crosslinker, adhesion promoter, and surface modifier across moisture-curable urethane systems, hybrid coatings, and inorganic–organic composite interfaces.

Molecular Formula C7H15NO4Si
Molecular Weight 205.28 g/mol
CAS No. 15396-00-6
Cat. No. B097296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isocyanatopropyltrimethoxysilane
CAS15396-00-6
Molecular FormulaC7H15NO4Si
Molecular Weight205.28 g/mol
Structural Identifiers
SMILESCO[Si](CCCN=C=O)(OC)OC
InChIInChI=1S/C7H15NO4Si/c1-10-13(11-2,12-3)6-4-5-8-7-9/h4-6H2,1-3H3
InChIKeyFMGBDYLOANULLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Isocyanatopropyltrimethoxysilane (CAS 15396-00-6): Product Profile and Selection Context for Industrial Procurement


3-Isocyanatopropyltrimethoxysilane (CAS 15396-00-6, synonym IPTMS or ICMS) is a bifunctional organosilicon coupling agent possessing a reactive isocyanate group (-NCO) at one terminus and three hydrolyzable methoxysilyl groups (-Si(OCH₃)₃) at the other [1]. With a molecular weight of 205.28 g·mol⁻¹ and a boiling point of 210 °C, this colorless transparent liquid (density 1.08 g·cm⁻³ at 25 °C) is commercially supplied at ≥98 % purity and serves as a crosslinker, adhesion promoter, and surface modifier across moisture-curable urethane systems, hybrid coatings, and inorganic–organic composite interfaces [2]. Despite sharing the isocyanatopropyl backbone with its triethoxy analog, the methoxy substitution fundamentally alters hydrolysis kinetics, crosslinking density, and ultimate interfacial mechanical performance—making indiscriminate substitution technically inadvisable.

Why 3-Isocyanatopropyltrimethoxysilane Cannot Be Casually Replaced by In-Class Analogs in Performance-Critical Specifications


Organofunctional silanes that share the 3-isocyanatopropyl backbone but differ in their hydrolyzable alkoxy groups—most notably 3-isocyanatopropyltriethoxysilane—exhibit materially different hydrolysis and condensation kinetics that propagate into bond-strength outcomes [1]. Similarly, silanes that share the trimethoxysilyl anchor but carry a different organic functional group (e.g., 3-methacryloyloxypropyltrimethoxysilane or 3-aminopropyltrimethoxysilane) engage the resin matrix through fundamentally different chemistries (radical polymerization vs. urethane/urea bond formation), altering both initial bond strength and long-term hydrolytic stability [2]. The quantitative evidence below demonstrates that even a change from methoxy to ethoxy leaving groups—without altering the isocyanate functionality—produces statistically significant shear-bond-strength differences on identical substrates under identical conditions.

3-Isocyanatopropyltrimethoxysilane: Comparator-Anchored Quantitative Performance Evidence for Procurement Decision-Making


Shear Bond Strength on Silicatized Zirconia: ICMS (Trimethoxy) Outperforms ICS (Triethoxy) When Formulated with a Cross-Linking Silane

In a direct head-to-head study on silicatized yttria-stabilized zirconia, 3-isocyanatopropyltrimethoxysilane (ICMS) and 3-isocyanatopropyltriethoxysilane (ICS) were applied as primers at 0.1 and 1.0 vol% in 95 % ethanol (pH 4), alone and blended with the cross-linking silane bis-1,2-(triethoxysilyl)ethane (BTSE), before light-curing RelyX Unicem resin-composite cement. At 0.1 vol% with 0.05 vol% BTSE, ICMS achieved a mean shear bond strength of **9.52 ± 2.56 MPa** versus **5.97 ± 1.88 MPa** for ICS at the same primer and cross-linker loading—a **59 % higher** mean value [1]. At 1.0 vol% with 0.5 vol% BTSE, ICMS reached **9.21 ± 3.94 MPa** compared to **7.21 ± 3.11 MPa** for ICS, a 28 % improvement. The addition of cross-linking silane produced a statistically significant increase in bond strength for ICMS (p < 0.04 at 0.1 vol%; p < 0.01 at 1.0 vol%) but not for ICS (p = 0.642 and p = 0.562, respectively), demonstrating that the methoxy analog uniquely benefits from co-formulation with a cross-linker in a manner the ethoxy analog does not [1].

Dental Materials Zirconia Bonding Silane Coupling Agent

Hydrolysis Rate Differentiation: Trimethoxy Silane Reacts Faster Than Triethoxy Analog, Enabling Rapid Moisture Cure but Demanding Tighter Process Control

Commercial technical documentation for VANABIO® IS2271 (3-isocyanatopropyltrimethoxysilane, CAS 15396-00-6) and its direct ethoxy analog VANABIO® IS2272 (3-isocyanatopropyltriethoxysilane) explicitly states that IS2272 hydrolyzes slower than IS2271, and that IS2272 is preferentially recommended for applications requiring greater open time or enhanced shelf stability [1]. This qualitative ranking aligns with the well-established structure–property relationship for alkoxysilanes where methoxy leaving groups undergo hydrolysis and subsequent condensation more rapidly than ethoxy groups due to reduced steric hindrance at the silicon center [2]. For the formulator or procurement specialist, this translates into a concrete selection criterion: the trimethoxy variant (IS2271) offers faster ambient moisture cure and earlier green strength development, while the triethoxy variant (IS2272) provides extended pot life and superior shelf stability in moisture-sensitive formulations.

Moisture-Curable Adhesives Hydrolysis Kinetics Formulation Open Time

Orthodontic Enamel Bonding: ICMS-Based Primer Achieves 21.15 MPa After Thermocycling, Exceeding Typical Clinical Thresholds

An experimental silane-based primer formulated with 1.0 vol% 3-isocyanatopropyltrimethoxysilane (ICMS) + 0.5 vol% bis-1,2-(triethoxysilyl)ethane (BTSE) and 25 vol% 2-hydroxyethyl methacrylate (HEMA) produced a mean shear bond strength of **21.15 ± 2.70 MPa** on acid-etched human premolar enamel after artificial aging by thermocycling [1]. This value substantially exceeds the clinically accepted minimum bond strength of 6–8 MPa required for orthodontic bracket retention and was obtained after thermocycling stress—a condition known to degrade silane-mediated interfacial bonds through hydrolytic attack. While this study did not include a direct ICS-based comparator arm, the bond strength achieved with the ICMS-containing formulation serves as a benchmark against which alternative silane primer chemistries can be evaluated for orthodontic and dental adhesive applications.

Orthodontic Adhesion Enamel Bonding Thermocycling Durability

TiO₂ Nanoparticle Surface Functionalization: IPTMS Grafting Efficiency and Dispersion Outcomes Contrast with APTMS

In a comparative surface-modification study, commercial TiO₂ nanoparticles were grafted with either 3-aminopropyltrimethoxysilane (APTMS) or 3-isocyanatopropyltrimethoxysilane (IPTMS) via an aqueous process. Grafting efficiency was quantified by thermogravimetric analysis (TGA), and FTIR confirmed Ti–O–Si bond formation for both agents [1]. Key differentiation emerged in the functional consequences of grafting: APTMS-grafted TiO₂ (A-TiO₂) shifted the isoelectric point (IEP) from approximately pH 6.4 (bare TiO₂) to pH 9.4 and substantially increased the zeta potential plateau in the acidic region due to protonation of pendant –NH₂ groups, while IPTMS-grafted TiO₂ (I-TiO₂) exhibited a different IEP shift and zeta potential profile consistent with the neutral isocyanate functional group. Critically, the rate constant of photocatalytic activity showed only a slight decline for A-TiO₂ with increasing organosilane ratio (0–200 wt%), but a rapid decrease for I-TiO₂, indicating that IPTMS grafting more aggressively attenuates TiO₂ photocatalytic activity—an outcome that is either desirable (UV protection, reduced coating degradation) or undesirable (self-cleaning textiles) depending on the application [1].

Nanoparticle Surface Modification TiO₂ Functionalization Dispersion Stability

Class-Level Evidence: Isocyanato-Functional Silanes Outperform 3-Methacryloxypropyltrimethoxysilane (3-MPS) in Silica-Filled Acrylic Resin Composites

A foundational 1987 study evaluating coupling agent effects on silica/acrylic resin composites and resin-to-glass adhesive tensile strength reported that isocyanato-functional silanes (as a class) were more effective than 3-methacryloxypropyltrimethoxysilane (3-MPS) in improving compressive strength, diametral tensile strength, and adhesive tensile strength after water immersion at 37 °C [1]. While this study predates the widespread use of 3-isocyanatopropyltrimethoxysilane specifically (the isocyanato silanes tested were 3-methacryloxypropylsilyltriisocyanate and vinylsilyltriisocyanate), the mechanistic rationale—that the isocyanate group can form covalent urethane or urea linkages with the resin matrix whereas methacrylate groups depend on radical propagation that may be sterically hindered at the filler interface—provides a class-level inference supporting the selection of isocyanato-trimethoxysilanes over methacryloxy-trimethoxysilanes for applications where hydrolytically stable filler–matrix coupling is paramount.

Dental Composite Materials Filler–Matrix Coupling Mechanical Strength

Corrosion Resistance: IPTMS-Mediated TiO₂–GO Decoration Enhances Epoxy Coating Barrier Properties vs. Pristine GO or TiO₂

Graphene oxide (GO) loaded with nano-TiO₂ was synthesized using 3-isocyanatopropyltrimethoxysilane (IPTMS) as the covalent linker. The resulting TiO₂–GO hybrid, characterized by FTIR, XRD, XPS, SEM, and TGA, exhibited a transition from hydrophilic to hydrophobic surface character, greatly enhancing dispersity in epoxy resin as confirmed by coating morphology examination [1]. Electrochemical impedance spectroscopy (EIS) demonstrated that TiO₂–GO significantly improved the anti-corrosion resistance of the epoxy coating compared to coatings containing pristine GO or pristine TiO₂ particles alone. The IPTMS linkage is essential to this performance gain: it covalently bridges the inorganic TiO₂ and the GO sheets while simultaneously providing the isocyanate functionality for potential reaction with the epoxy matrix, creating a more tortuous diffusion pathway for corrosive species. However, no direct silane-vs.-silane comparison was performed within this study, limiting this evidence to the demonstration of IPTMS utility rather than differential performance against a specific alternative coupling agent.

Anti-Corrosion Coatings Graphene Oxide Functionalization Electrochemical Impedance Spectroscopy

Optimal Application Scenarios for 3-Isocyanatopropyltrimethoxysilane Based on Verified Differential Performance Evidence


High-Strength Resin Bonding to Silicatized Zirconia and Ceramic Substrates in Dental Prosthodontics

When bonding Bis-GMA-based or dimethacrylate resin-composite cements to silicatized zirconia (e.g., Procera® AllZircon), a primer based on 3-isocyanatopropyltrimethoxysilane co-formulated with a cross-linking silane (bis-1,2-(triethoxysilyl)ethane, BTSE) at 0.1 vol% silane + 0.05 vol% BTSE delivers a mean shear bond strength of 9.52 MPa—59 % higher than the equivalent 3-isocyanatopropyltriethoxysilane formulation and exceeding the commercial pre-activated silane control (8.76 MPa) [1]. This scenario directly exploits the unique synergistic benefit of the trimethoxy analog with cross-linking silanes that the triethoxy analog does not exhibit.

Rapid Moisture-Cure Urethane Sealants and Adhesives Requiring Short Open Time and Fast Green Strength

In one-part moisture-curable urethane sealant formulations where rapid skin formation and early handling strength are critical manufacturing throughput parameters, the faster hydrolysis kinetics of 3-isocyanatopropyltrimethoxysilane relative to its triethoxy counterpart [1] make it the preferred end-capping or cross-linking silane. Conversely, if extended open time or prolonged shelf stability is the dominant constraint, the triethoxy analog should be selected instead.

TiO₂ Nanoparticle Surface Passivation for UV-Stable Coatings and Polymer Composites

For applications requiring TiO₂ nanoparticles to be dispersed in an organic coating or polymer matrix where photocatalytic degradation of the matrix must be suppressed (e.g., UV-protective clear coats, outdoor-durable polymer composites), 3-isocyanatopropyltrimethoxysilane grafting provides more aggressive attenuation of the TiO₂ photocatalytic rate constant than 3-aminopropyltrimethoxysilane grafting [1]. This makes IPTMS the preferred surface modifier when maximizing UV stability of the host matrix is the primary design objective.

Filler–Matrix Coupling in Hydrolytically Challenged Silica-Reinforced Acrylic or Urethane Composites

In silica-filled acrylic resin composites destined for prolonged water exposure at 37 °C (e.g., dental restorative materials, wet-environment industrial composites), isocyanato-functional silanes as a class have demonstrated superior mechanical property retention compared to 3-methacryloxypropyltrimethoxysilane (3-MPS) [1]. 3-Isocyanatopropyltrimethoxysilane, which combines the isocyanate functionality with the fastest-hydrolyzing methoxy anchor, is the logical preferred candidate within this class for maximizing both initial coupling density and long-term interfacial hydrolytic stability.

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